1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one
Overview
Description
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a diarylheptanoid that is 3-heptanone substituted by a 4-hydroxyphenyl group at positions 1 and 7 respectively . It has been isolated from the rhizomes of Curcuma kwangsiensis . It has a role as a plant metabolite .
Synthesis Analysis
A general and straightforward total synthesis of 1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one starting from 4-methoxycinnamic acid via ethyl 5-(4-methoxyphenyl)-3-hydroxy-2,4-pentadienoate was reported .Molecular Structure Analysis
The molecular structure of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one was validated using microscale thermophoresis assays . The binding of the compound to the N-terminal domain of the N protein (N-NTD) was further validated using drug affinity responsive target stability assays .Chemical Reactions Analysis
The compound 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one has been identified as a potential inhibitor of SARS-CoV-2 by targeting the nucleocapsid protein .Physical And Chemical Properties Analysis
The compound 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a lipophilic compound, insoluble in water . It has a molecular weight of 298.4 g/mol .Scientific Research Applications
Inhibition of SARS-CoV-2
“1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one”, also known as N-17, has been identified as a compound with outstanding inhibitory activity against SARS-CoV-2 . It targets the nucleocapsid (N) protein, which plays a crucial role in the life cycle of SARS-CoV-2 . The binding of N-17 to the N-terminal domain of N protein (N-NTD) was validated using drug affinity responsive target stability assays . N-17 exhibited excellent anti-viral activity against HCoV-OC43 and SARS-CoV-2, with EC 50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively .
Anti-COVID Phytochemical
“1,7-Bis(4-hydroxyphenyl)-1-heptene-3,5-dione” (BHHD), a phytochemical from the rhizome of Curcuma longa, has been computationally screened as a probable anti-COVID agent . It was selected based on its higher docking score than the standard repurposed drug (Arbidol) . The interactions of BHHD in the binding pocket were examined, and excellent interaction was observed between the atoms of BHHD and amino acid residues known to foster the viral entry into the host . The ADMET result for BHHD was impressive for a lead molecule .
Mechanism of Action
Target of Action
The primary target of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one, also known as N-17, is the nucleocapsid (N) protein of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) . The N protein plays a crucial role in the life cycle of SARS-CoV-2 .
Mode of Action
N-17 interacts with the N protein by binding to its N-terminal domain (N-NTD) . This binding was validated using drug affinity responsive target stability assays . The affinity of N-17 to the N-NTD was predicted using molecular docking and molecular dynamics simulation .
Biochemical Pathways
The N protein is a multifunctional RNA-binding protein with many critical roles in the formation of helical ribonucleoproteins during the packaging of viral RNA genomes, regulation of viral RNA synthesis in the host, and regulation of the metabolism of infected cells . By inhibiting the N protein, N-17 disrupts these processes, thereby inhibiting the replication of the virus .
Pharmacokinetics
A similar compound, dhdk, which is a novel curcuminoid analogue isolated from mistletoe, exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin
Result of Action
N-17 exhibits excellent anti-viral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively . Thus, N-17 has been identified as a novel SARS-CoV-2 inhibitor targeting the N protein .
properties
IUPAC Name |
(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-5,7-11,13,20-22H,6,12H2/b11-5+,18-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKHKZCPVAHTFN-YLMKKNOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C=C(C=CC2=CC=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)/C=C(/C=C/C2=CC=C(C=C2)O)\O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one in biological research?
A1: This compound, isolated from the seeds of Alpinia blepharocalyx, exhibits potent antiplatelet activity. [] This means it can inhibit the aggregation or clumping of platelets, which is a crucial step in blood clot formation. This property makes it a promising candidate for developing new antithrombotic drugs, which are used to prevent and treat conditions like heart attacks and strokes.
Q2: How does the structure of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one relate to its activity?
A2: While specific structure-activity relationship (SAR) studies are not detailed in the provided research, the presence of certain structural features likely contributes to its antiplatelet activity. The two 4-hydroxyphenyl groups at each end of the molecule, along with the conjugated double bond system and the hydroxyl group, may play a role in interacting with specific targets involved in platelet aggregation. Further research exploring analogs and modifications of this compound could reveal the key structural features essential for its activity.
Q3: Has 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one been found in other plant sources?
A3: Yes, in addition to being found in Alpinia blepharocalyx, 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one has also been identified in Alpinia zerumbet seeds. [] This suggests that this compound might be present in other species within the Alpinia genus and potentially other plant families. This highlights the potential of exploring natural product diversity for novel bioactive molecules.
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